2-Chloro-6-(trifluoromethyl)benzonitrile

Description

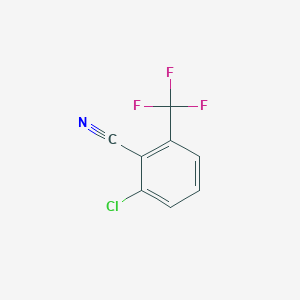

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPYRBFQHBGIKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446433 | |

| Record name | 2-chloro-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129604-28-0 | |

| Record name | 2-chloro-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-6-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The information presented is intended to support laboratory research, chemical synthesis, and drug development activities by providing essential data on the compound's characteristics, handling, and analytical methodologies.

Core Physical and Chemical Properties

2-Chloro-6-(trifluoromethyl)benzonitrile is an organic compound whose properties are significantly influenced by the presence of chloro, trifluoromethyl, and nitrile functional groups.[1] These groups contribute to its reactivity, solubility, and thermal characteristics.

The quantitative physical properties of 2-Chloro-6-(trifluoromethyl)benzonitrile are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃ClF₃N | [1][2] |

| Molecular Weight | 205.564 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 27 - 31 °C | [1] |

| Boiling Point | 207 - 208 °C (approximate) | [1] |

| Density | 1.407 g/cm³ (approximate) | [1] |

| Flash Point | 90 °C (approximate) | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in dichloromethane, toluene | [1] |

| Purity | ≥98% (typical) | [1][2] |

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not publicly detailed, the physical properties listed are determined using standard analytical chemistry techniques. The following are detailed methodologies for the key experiments typically employed.

2.1 Melting Point Determination

The melting point is a critical indicator of purity. For a substance like 2-Chloro-6-(trifluoromethyl)benzonitrile, which can be a solid at room temperature, this is a key parameter.

-

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of 2-Chloro-6-(trifluoromethyl)benzonitrile is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in a DSC cell.

-

Thermal Program: The cell is heated at a constant, controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak is observed as the sample melts.

-

Analysis: The onset temperature of the melting peak is reported as the melting point. The range (27 - 31 °C) suggests the typical purity levels encountered.[1]

-

2.2 Boiling Point Determination

The boiling point provides insight into the compound's volatility.

-

Methodology: Distillation Method (Atmospheric or Vacuum)

-

Apparatus Setup: A sample of the compound is placed in a round-bottom flask equipped with a thermometer and a condenser.

-

Heating: The flask is heated gently using a heating mantle.

-

Observation: The temperature is recorded when the liquid begins to boil and a stable temperature is maintained on the thermometer as the vapor condenses and is collected.

-

Pressure Correction: Since boiling point is pressure-dependent, the atmospheric pressure is recorded. If the determination is performed at reduced pressure, the result is often extrapolated to atmospheric pressure. The approximate value of 207 - 208 °C is likely the boiling point at standard atmospheric pressure.[1]

-

2.3 Density Measurement

Density is a fundamental physical property useful for mass-to-volume conversions.

-

Methodology: Pycnometry

-

Measurement of Empty Pycnometer: A pycnometer (a flask of known volume) is weighed empty.

-

Measurement with Sample: The pycnometer is filled with 2-Chloro-6-(trifluoromethyl)benzonitrile (in its liquid state) and weighed again. The temperature is kept constant.

-

Measurement with Reference Liquid: The pycnometer is cleaned and filled with a reference liquid of known density (e.g., deionized water) and weighed.

-

Calculation: The density of the sample is calculated by comparing the mass of the sample to the mass of the reference liquid that fills the same known volume.

-

2.4 Solubility Assessment

Solubility characteristics are crucial for reaction setup, purification, and formulation.

-

Methodology: Visual Miscibility Test

-

Solvent Selection: A range of solvents is selected, including water and common organic solvents like dichloromethane and toluene.[1]

-

Procedure: A small, measured amount of 2-Chloro-6-(trifluoromethyl)benzonitrile is added to a test tube containing a specific volume of the solvent at a controlled temperature.

-

Observation: The mixture is agitated. The substance is deemed "soluble" if it forms a clear, homogeneous solution with no visible particles. It is "insoluble" if a distinct separate phase or a cloudy suspension persists.[1]

-

Logical and Workflow Visualizations

The following diagrams illustrate key logical relationships and a representative synthesis workflow for 2-Chloro-6-(trifluoromethyl)benzonitrile.

Caption: Relationship between temperature and the physical state of the compound.

Caption: A representative synthesis workflow for 2-Chloro-6-(trifluoromethyl)benzonitrile.[3]

Storage and Handling

Based on its physical properties, proper storage and handling are essential to maintain the integrity and safety of 2-Chloro-6-(trifluoromethyl)benzonitrile.

-

Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated area.[1] It must be kept away from sources of heat, open flames, and sparks, given its flash point of 90 °C.[1]

-

Container: Store in a tightly sealed, corrosion-resistant container to prevent contamination and evaporation.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[1]

References

- 1. 2-Chloro-6-(Trifluoromethyl)Benzonitrile Manufacturer & Supplier in China | CAS 654-70-6 | High Quality Chemical Intermediate [nj-finechem.com]

- 2. 2-Chloro-6-(trifluoromethyl)benzonitrile | CymitQuimica [cymitquimica.com]

- 3. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)benzonitrile: Structure, Bonding, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethyl)benzonitrile, a key fluorinated building block in modern organic synthesis. The document details its chemical structure, bonding characteristics, physicochemical properties, and reactivity. Furthermore, it explores its significance as a versatile intermediate in the development of pharmaceuticals, supported by detailed experimental protocols and workflow diagrams.

Chemical Structure and Identification

2-Chloro-6-(trifluoromethyl)benzonitrile is an aromatic compound featuring a benzene ring substituted with a chloro group, a trifluoromethyl group, and a nitrile group at positions 2, 6, and 1, respectively. The presence of these three strong electron-withdrawing groups on adjacent carbons creates a highly electron-deficient aromatic system, which dictates its unique reactivity and utility in synthesis.

Figure 1. 2D Chemical Structure of 2-Chloro-6-(trifluoromethyl)benzonitrile.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-Chloro-6-(trifluoromethyl)benzonitrile |

| CAS Number | 129604-28-0[1] |

| Molecular Formula | C₈H₃ClF₃N[1][2] |

| Molecular Weight | 205.56 g/mol [1][2] |

| SMILES | N#Cc1c(Cl)cccc1C(F)(F)F[1] |

| InChI Key | InChIKey=QGZKDVFQNNGYKY-UHFFFAOYSA-N[1] |

Bonding and Molecular Properties

The chemical behavior of 2-Chloro-6-(trifluoromethyl)benzonitrile is dominated by the electronic effects of its substituents.

-

Inductive and Resonance Effects: The trifluoromethyl (-CF₃), nitrile (-CN), and chloro (-Cl) groups are all strongly electron-withdrawing primarily through the inductive effect. The -CN group also exerts a moderate electron-withdrawing resonance effect. This cumulative withdrawal of electron density makes the benzene ring highly electrophilic and significantly influences the acidity of the aromatic protons.

-

Ortho Effect: The placement of bulky and electron-withdrawing groups at the ortho positions (2 and 6) relative to the nitrile group introduces significant steric hindrance and electronic repulsion.[3] This "ortho effect" can influence the reactivity of the nitrile group and the adjacent aromatic carbons, potentially sterically shielding them from attack by bulky reagents and altering the bond angles and lengths from that of an unsubstituted benzene ring.[3]

-

Bonding Characteristics: The C-Cl bond is a polar covalent bond. The C-CF₃ bond is characterized by the high polarity of the C-F bonds, contributing to the strong inductive effect of the trifluoromethyl group. The nitrile group (C≡N) features a triple bond, acting as a strong hydrogen bond acceptor and a versatile functional group for chemical transformations.

Physicochemical and Spectroscopic Data

2-Chloro-6-(trifluoromethyl)benzonitrile is typically a colorless to pale yellow liquid or low-melting solid at room temperature. It is insoluble in water but soluble in common organic solvents.[2]

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 27 - 31 °C | [2] |

| Boiling Point | ~207 - 208 °C | [2] |

| Density | ~1.407 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in toluene, dichloromethane | [2] |

| Flash Point | ~90 °C | [2] |

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic region (δ 7.5-8.0 ppm): Complex multiplet patterns corresponding to the 3 protons on the benzene ring. |

| ¹³C NMR | Aromatic region (δ 110-140 ppm): Signals for the 6 aromatic carbons. A quartet for the carbon of the CF₃ group due to C-F coupling. Signal for the nitrile carbon (C≡N) around δ 115-120 ppm. Signal for the carbon attached to the CF₃ group will show splitting (quartet) due to coupling with the fluorine atoms. |

| ¹⁹F NMR | A singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift would typically appear in the range of δ -60 to -65 ppm (relative to CFCl₃).[4][5][6] |

| IR Spectroscopy | Strong, sharp absorption band for C≡N stretching around 2220-2240 cm⁻¹.[7] Strong absorptions in the 1100-1400 cm⁻¹ region for C-F stretching of the CF₃ group. Absorption for C-Cl stretching typically in the 600-800 cm⁻¹ region. |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z ≈ 205. An M+2 peak at m/z ≈ 207 with an intensity of about one-third of the M⁺ peak, which is characteristic of a monochlorinated compound. Fragmentation would likely involve the loss of Cl, CN, or CF₃ groups. |

Synthesis and Reactivity

The synthesis of 2-Chloro-6-(trifluoromethyl)benzonitrile can be achieved through a multi-step pathway starting from readily available materials. A representative synthesis is outlined below, based on procedures described in the patent literature.[4]

Synthetic Workflow

The logical flow for the synthesis involves the introduction of the fluorine and cyano functionalities onto a chlorinated trifluoromethylated benzene precursor.

Caption: Synthetic workflow for 2-Chloro-6-(trifluoromethyl)benzonitrile.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-(trifluoromethyl)benzonitrile [4]

This protocol is adapted from patent literature and outlines a two-step process starting from 2,3-dichlorobenzotrifluoride.

Step 1: Fluorination of 2,3-Dichlorobenzotrifluoride

-

In a suitable reactor equipped with a stirrer, condenser, and temperature probe, dissolve 2,3-dichlorobenzotrifluoride and a fluorinating agent (e.g., potassium fluoride) in a high-boiling point aprotic solvent (e.g., sulfolane).

-

Add a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction.

-

Heat the reaction mixture to 180-220°C for 2-6 hours.

-

Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, cool the mixture and isolate the crude product, 2-fluoro-3-chlorobenzotrifluoride, by distillation under reduced pressure.

Step 2: Cyanation of 2-Fluoro-3-chlorobenzotrifluoride

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add a cyaniding reagent such as copper(I) cyanide.

-

Add a high-boiling point polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Add the 2-fluoro-3-chlorobenzotrifluoride obtained from the previous step.

-

Heat the reaction mixture to 140-160°C for 2-4 hours, monitoring by GC or HPLC.

-

After the reaction is complete, cool the mixture and pour it into an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes.

-

Extract the product with an organic solvent (e.g., toluene or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography to yield 2-Chloro-6-(trifluoromethyl)benzonitrile. A yield of 87.2% with a GC purity of 97.8% has been reported.[4]

Chemical Reactivity

The highly electron-deficient nature of the aromatic ring makes 2-Chloro-6-(trifluoromethyl)benzonitrile a versatile substrate for various chemical transformations.

-

Nucleophilic Aromatic Substitution (SₙAr): The chloro substituent is activated towards SₙAr reactions by the strong electron-withdrawing effects of the ortho-CF₃ and para-CN groups. It can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a pathway to diverse derivatives.

-

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is fundamental for introducing an aminomethyl group, a common pharmacophore.

-

Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-chloro-6-(trifluoromethyl)benzoic acid, another important synthetic intermediate.

Applications in Drug Development

Trifluoromethylated aromatic compounds are privileged structures in medicinal chemistry. The CF₃ group can enhance metabolic stability, increase lipophilicity (improving cell membrane permeability), and modulate the pKa of nearby functional groups, often leading to improved pharmacokinetic and pharmacodynamic properties.[8] While a specific marketed drug directly synthesized from 2-Chloro-6-(trifluoromethyl)benzonitrile is not prominently documented, this molecule is a representative building block for a class of compounds used in modern drug discovery.

Case Study: Enasidenib and the Inhibition of Mutant IDH2

A relevant example showcasing the importance of trifluoromethyl-substituted heterocycles is Enasidenib (IDHIFA®) , an FDA-approved drug for treating acute myeloid leukemia (AML) with a specific mutation in the isocitrate dehydrogenase 2 (IDH2) enzyme.[9][10] The synthesis of Enasidenib involves the key intermediate 2-(trifluoromethyl)pyridin-4-amine , which shares the critical ortho-trifluoromethyl substitution pattern with the title compound.[11]

The mutant IDH2 enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[10] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic changes that block cellular differentiation and promote leukemogenesis.[10]

Enasidenib acts as an allosteric inhibitor of the mutant IDH2 enzyme, blocking the production of 2-HG and thereby restoring normal cellular differentiation.

Signaling Pathway of Mutant IDH2 Inhibition

The therapeutic action of Enasidenib can be visualized as an intervention in a pathogenic signaling cascade.

Caption: Signaling pathway of mutant IDH2 and the inhibitory action of Enasidenib.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 3. 2-Chloro-3,5-bis(trifluoromethyl)benzonitrile | 1309602-03-6 | Benchchem [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. colorado.edu [colorado.edu]

- 7. researchgate.net [researchgate.net]

- 8. jelsciences.com [jelsciences.com]

- 9. medkoo.com [medkoo.com]

- 10. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)benzonitrile (CAS 129604-28-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. 2-Chloro-6-(trifluoromethyl)benzonitrile is a chemical intermediate and should be handled with appropriate safety precautions by trained personnel.

Introduction

2-Chloro-6-(trifluoromethyl)benzonitrile, with the CAS number 129604-28-0, is a fluorinated aromatic compound of interest in synthetic organic chemistry. Its structure, featuring a benzonitrile core substituted with both a chloro and a trifluoromethyl group, makes it a versatile building block for the synthesis of more complex molecules. The presence of the trifluoromethyl group can impart unique properties to its derivatives, such as increased metabolic stability and enhanced binding affinity to biological targets, making this class of compounds attractive for investigation in medicinal chemistry and materials science. This guide provides a summary of the available technical information for this compound.

Chemical and Physical Properties

The known chemical and physical properties of 2-Chloro-6-(trifluoromethyl)benzonitrile are summarized in the table below. This data is compiled from various chemical supplier catalogs and public databases.[1][2]

| Property | Value | Reference |

| CAS Number | 129604-28-0 | [3] |

| Molecular Formula | C₈H₃ClF₃N | [2] |

| Molecular Weight | 205.56 g/mol | [1][3] |

| Appearance | White to light yellow solid | - |

| Boiling Point | Approximately 207-208 °C | [1] |

| Melting Point | Around 27-31 °C | [1] |

| Density | 1.407 g/cm³ (approximate) | [1] |

| Solubility | Insoluble in water; Soluble in common organic solvents. | [1] |

| Purity | Typically ≥98% (by GC) | [1] |

| InChI | InChI=1S/C8H3ClF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11,12)/h1-3H | [2] |

| InChIKey | DFPYRBFQHBGIKI-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C(=C1)Cl)C#N)C(F)(F)F | [2] |

Synthesis

A synthetic route for 2-Chloro-6-(trifluoromethyl)benzonitrile is described in Chinese patent CN113698315A. The process involves a two-step synthesis starting from 2,3-dichlorobenzotrifluoride.

Experimental Workflow for Synthesis

The following diagram illustrates the synthetic workflow based on the aforementioned patent.

Caption: Synthetic workflow for 2-Chloro-6-(trifluoromethyl)benzonitrile.

Experimental Protocol

Step 1: Synthesis of 2-Fluoro-3-chlorobenzotrifluoride

-

Materials: 2,3-Dichlorobenzotrifluoride, Potassium Fluoride (KF), a phase transfer catalyst (e.g., a quaternary ammonium salt), and a high-boiling point solvent (e.g., sulfolane).

-

Procedure: A mixture of 2,3-dichlorobenzotrifluoride, potassium fluoride, and the phase transfer catalyst in the solvent is heated to a temperature in the range of 180-220°C. The reaction progress is monitored by Gas Chromatography (GC). Upon completion, the product, 2-fluoro-3-chlorobenzotrifluoride, is isolated by distillation.

Step 2: Synthesis of 2-Chloro-6-(trifluoromethyl)benzonitrile

-

Materials: 2-Fluoro-3-chlorobenzotrifluoride, Copper(I) Cyanide (CuCN), and a solvent such as Dimethylformamide (DMF).

-

Procedure: 2-Fluoro-3-chlorobenzotrifluoride is reacted with copper(I) cyanide in DMF at a temperature of 140-160°C. The reaction is monitored by GC or High-Performance Liquid Chromatography (HPLC). After the reaction is complete, the mixture is subjected to a standard work-up procedure, which may include quenching with an aqueous solution, extraction with an organic solvent, and purification by distillation or crystallization to yield 2-chloro-6-(trifluoromethyl)benzonitrile.

Spectroscopic Data

A comprehensive search of public scientific databases did not yield specific, experimentally obtained spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2-Chloro-6-(trifluoromethyl)benzonitrile. While data for structurally similar compounds is available, direct characterization data for the title compound could not be located. Researchers working with this compound would need to perform their own analytical characterization.

Applications in Drug Development

While specific biological activity or direct applications in drug development for 2-Chloro-6-(trifluoromethyl)benzonitrile have not been reported in the reviewed literature, its structural motifs are present in molecules of pharmaceutical interest. Benzonitrile derivatives and trifluoromethyl-containing compounds are classes of molecules with established roles in medicinal chemistry.

Potential Roles of Structural Motifs in Medicinal Chemistry

The diagram below illustrates the logical relationships and potential contributions of the key structural features of 2-Chloro-6-(trifluoromethyl)benzonitrile to the properties of potential drug candidates.

Caption: Potential contributions of structural motifs to drug properties.

Signaling Pathway Information

No specific information regarding the modulation of any biological signaling pathways by 2-Chloro-6-(trifluoromethyl)benzonitrile or its direct derivatives was found in the public domain. Therefore, a signaling pathway diagram cannot be provided at this time. The development of such a diagram would require experimental data from biological studies.

Conclusion

2-Chloro-6-(trifluoromethyl)benzonitrile is a chemical intermediate with potential applications in the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. While a synthetic route has been described, detailed public information regarding its spectroscopic characterization and biological activity is currently lacking. Further research and publication of such data would be invaluable to the scientific community for exploring the full potential of this compound.

References

- 1. 2-Chloro-6-(Trifluoromethyl)Benzonitrile Manufacturer & Supplier in China | CAS 654-70-6 | High Quality Chemical Intermediate [nj-finechem.com]

- 2. PubChemLite - 2-chloro-6-(trifluoromethyl)benzonitrile (C8H3ClF3N) [pubchemlite.lcsb.uni.lu]

- 3. 2-Chloro-6-(trifluoromethyl)benzonitrile | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-6-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Chloro-6-(trifluoromethyl)benzonitrile (CAS No. 129604-28-0). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are generated using established computational models and serve as a valuable reference for researchers involved in the synthesis, characterization, and application of this molecule.

Compound Information

| Property | Value |

| Chemical Name | 2-Chloro-6-(trifluoromethyl)benzonitrile |

| CAS Number | 129604-28-0 |

| Molecular Formula | C₈H₃ClF₃N |

| Molecular Weight | 205.57 g/mol |

| Structure |

|

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Chloro-6-(trifluoromethyl)benzonitrile. These values were obtained from computational prediction tools and should be considered as estimates. Experimental verification is recommended for precise characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 1H | Aromatic H |

| 7.70 | t | 1H | Aromatic H |

| 7.60 | d | 1H | Aromatic H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| 135.5 | Aromatic C-H |

| 133.0 | Aromatic C-H |

| 132.0 (q) | C-CF₃ |

| 131.0 | Aromatic C-H |

| 128.0 | C-Cl |

| 123.0 (q) | CF₃ |

| 116.0 | C-CN |

| 115.0 | CN |

Note: The chemical shifts for carbons attached to or near the trifluoromethyl group are expected to appear as quartets (q) due to C-F coupling.

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2230 - 2210 | Strong | C≡N (nitrile) stretch |

| 1600 - 1450 | Medium | Aromatic C=C ring stretch |

| 1350 - 1150 | Strong | C-F stretch (trifluoromethyl) |

| 800 - 700 | Strong | C-Cl stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z Ratio | Relative Intensity (%) | Assignment of Fragment Ion |

| 205 | 100 | [M]⁺ (³⁵Cl) |

| 207 | 33 | [M]⁺ (³⁷Cl) |

| 186 | 15 | [M-F]⁺ |

| 170 | 45 | [M-Cl]⁺ |

| 145 | 20 | [M-CF₃]⁺ |

| 140 | 60 | [M-Cl-CN]⁺ |

| 114 | 25 | [M-CF₃-CN]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like 2-Chloro-6-(trifluoromethyl)benzonitrile. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences. For ¹³C NMR, a proton-decoupled sequence is standard.

-

Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the ATR accessory or the KBr pellet holder into the sample compartment of the FT-IR spectrometer.

-

Background Scan: Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like 2-Chloro-6-(trifluoromethyl)benzonitrile, Electron Ionization (EI) is a common technique.

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z ratio.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for chemical structure elucidation.

Caption: General workflow from synthesis to structure confirmation.

Caption: Logical relationships in NMR-based structure elucidation.

Caption: Predicted mass spectrometry fragmentation pathway.

An In-depth Technical Guide to the Solubility of 2-Chloro-6-(trifluoromethyl)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-6-(trifluoromethyl)benzonitrile, a key intermediate in various synthetic processes. Due to its chemical structure, understanding its behavior in different organic solvents is crucial for optimizing reaction conditions, purification procedures, and formulation development.

Physicochemical Properties

Before delving into its solubility, a summary of the key physicochemical properties of 2-Chloro-6-(trifluoromethyl)benzonitrile is presented below.

| Property | Value |

| Molecular Formula | C₈H₃ClF₃N |

| Molecular Weight | 205.56 g/mol |

| Appearance | Colorless to pale yellow liquid or solid[1] |

| Melting Point | 27 - 31 °C[1] |

| Boiling Point | 207 - 208 °C[1] |

| Density | ~1.407 g/cm³[1] |

Qualitative Solubility Profile

| Solvent | Qualitative Solubility |

| Water | Insoluble[1] |

| Dichloromethane | Soluble[1] |

| Toluene | Soluble[1] |

The trifluoromethyl group, being lipophilic, significantly influences the solubility profile of the molecule, favoring dissolution in non-polar and polar aprotic organic solvents.

Experimental Protocol for Solubility Determination (Representative)

The following is a detailed, representative experimental protocol based on the widely accepted "shake-flask" method for determining the solubility of a compound like 2-Chloro-6-(trifluoromethyl)benzonitrile. This method is considered the gold standard for obtaining equilibrium solubility data.

Objective: To determine the equilibrium solubility of 2-Chloro-6-(trifluoromethyl)benzonitrile in a selected organic solvent at a specific temperature.

Materials:

-

2-Chloro-6-(trifluoromethyl)benzonitrile (high purity)

-

Selected organic solvent (e.g., dichloromethane, toluene, HPLC grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Chloro-6-(trifluoromethyl)benzonitrile to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of 2-Chloro-6-(trifluoromethyl)benzonitrile of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC or GC).

-

Construct a calibration curve from the analytical data of the standard solutions.

-

Determine the concentration of 2-Chloro-6-(trifluoromethyl)benzonitrile in the filtered sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), at the specified temperature.

-

Synthesis Workflow

2-Chloro-6-(trifluoromethyl)benzonitrile can be synthesized from 2-fluoro-3-chlorotrifluoromethane. The following diagram illustrates the general synthetic pathway.

This synthetic route involves the reaction of 2-fluoro-3-chlorotrifluoromethane with a cyaniding agent in a suitable solvent under heating to yield the final product.[2]

References

The Trifluoromethylated Benzonitrile Core: A Technical Guide to Biological Activity and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group to a benzonitrile scaffold has emerged as a powerful strategy in modern medicinal chemistry. This potent combination of a highly electronegative trifluoromethyl moiety and a versatile benzonitrile ring gives rise to molecules with enhanced metabolic stability, increased lipophilicity, and improved binding affinity to a wide range of biological targets. This technical guide provides an in-depth exploration of the biological activities of trifluoromethylated benzonitriles, focusing on their applications in oncology, infectious diseases, and beyond. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.

Anticancer Activity of Trifluoromethylated Benzonitriles and Related Compounds

Trifluoromethylated benzonitriles and compounds containing the trifluoromethylphenyl moiety have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, survival signaling, and immune evasion.

Inhibition of Cancer Cell Proliferation

A primary mechanism by which these compounds exert their anticancer effects is through the direct inhibition of cancer cell growth. The National Cancer Institute (NCI) has evaluated numerous compounds for their antiproliferative activities against a panel of 60 human cancer cell lines. The GI50 value, the concentration required to inhibit cell growth by 50%, is a key metric from these screens.

| Compound Class | Cell Line | Biological Activity (logGI50) | Reference |

| N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas | Prostate Cancer (PC-3) | -7.10 | [1] |

| " | CNS Cancer (SNB-75) | -5.84 | [1] |

| " | Renal Cancer (UO-31) | -5.66 | [1] |

| " | Leukemia (SR) | -5.44 | [1] |

| Compound | Cell Line | Biological Activity (IC50 in µM) | Reference |

| 5-methyl-9-trifluoromethyl-12H-quino[3,4-b][1][2]benzothiazinium chloride | Pancreatic Cancer (BxPC-3) | 0.051 | [2] |

| " | Pancreatic Cancer (Panc-1) | 0.066 | [2] |

| 5-trifluoromethylpyrimidine derivative 9u | Lung Cancer (A549) | 0.35 | [3] |

| " | Breast Cancer (MCF-7) | 3.24 | [3] |

| " | Prostate Cancer (PC-3) | 5.12 | [3] |

| Biphenyl-1,2,3-triazol-benzonitrile derivative 7 | - | 8.52 (PD-1/PD-L1 Inhibition) | [4] |

Modulation of Key Signaling Pathways

Trifluoromethylated compounds often achieve their anticancer effects by interfering with critical signaling pathways that drive tumor growth and survival.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation. Certain 5-trifluoromethylpyrimidine derivatives have been identified as potent EGFR inhibitors.[3]

The PI3K/Akt and MEK/ERK pathways are central to cell survival and proliferation. Some trifluoromethylated analogs have been shown to promote neurite outgrowth and cell survival through modulation of these pathways.[5]

Immune Checkpoint Inhibition

Targeting the PD-1/PD-L1 immune checkpoint pathway has revolutionized cancer therapy. Small molecule inhibitors offer potential advantages over monoclonal antibodies. Biphenyl-1,2,3-triazol-benzonitrile derivatives have been developed as inhibitors of the PD-1/PD-L1 interaction.[4]

Antimicrobial and Other Biological Activities

The biological spectrum of trifluoromethylated benzonitriles extends beyond oncology, with demonstrated activities against various pathogens.

Antiviral Activity

Trifluoromethyl-containing compounds have shown promise as antiviral agents. For instance, certain trifluoromethylthiolane derivatives have been found to significantly inhibit the replication of Herpes simplex virus type 1 (HSV-1).[6] While not benzonitriles themselves, this highlights the potential of the trifluoromethyl group in antiviral drug design.

Antifungal and Insecticidal Properties

Novel 1,2,4-triazolo[4,3-c] trifluoromethylpyrimidine derivatives bearing a thioether moiety have exhibited significant antifungal activities against various plant-pathogenic fungi, including several species of Botrytis cinerea.[7] Additionally, the introduction of trifluoromethyl groups into compounds has been shown to enhance insecticidal activity against mosquitoes like Aedes aegypti.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated benzonitriles.

NCI-60 Human Tumor Cell Line Screen

This screen evaluates the antiproliferative activity of compounds against 60 different human cancer cell lines.

Protocol:

-

Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities from 5,000 to 40,000 cells/well.[9]

-

Compound Addition: After 24 hours, a control plate is fixed with trichloroacetic acid (TCA) to determine the cell population at the time of drug addition (Tz). The test compound, solubilized in DMSO, is added to the remaining plates at five 10-fold serial dilutions.[9]

-

Incubation: Plates are incubated for 48 hours.[9]

-

Cell Viability Assessment (Sulforhodamine B Assay):

-

Adherent cells are fixed by adding cold 50% (w/v) TCA and incubating for 60 minutes at 4°C.

-

Plates are washed with water and air-dried.

-

Cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 10 minutes.[9]

-

Unbound dye is removed by washing with 1% (v/v) acetic acid.

-

Bound stain is solubilized with 10 mM trizma base.

-

Absorbance is read at 515 nm.[9]

-

-

Data Analysis: The absorbance values are used to calculate the percentage of growth inhibition at each drug concentration, from which the GI50 (concentration for 50% growth inhibition) is determined.[10]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[11]

-

Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for the desired period (e.g., 48 or 72 hours).[11]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

-

IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

EGFR Kinase Inhibition Assay (TR-FRET)

This assay measures the ability of a compound to inhibit the kinase activity of EGFR.

Protocol:

-

Reagent Preparation: Prepare kinase buffer, recombinant human EGFR, a biotinylated peptide substrate, ATP, and serial dilutions of the test compound.[5]

-

Assay Procedure:

-

Add the test compound to the wells of a 384-well plate.

-

Add the EGFR enzyme solution and incubate for 15 minutes.

-

Initiate the kinase reaction by adding the substrate/ATP solution and incubate for 60 minutes.

-

Stop the reaction by adding a solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).[5]

-

Incubate for 60 minutes.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).[5]

-

Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and plot it against the compound concentration to determine the IC50 value.[5]

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay screens for inhibitors of the PD-1/PD-L1 protein-protein interaction.

Protocol:

-

Reagent Preparation: Prepare assay buffer, recombinant human PD-1 and PD-L1 proteins, and HTRF detection reagents (e.g., europium cryptate-labeled anti-tag antibody and d2-labeled anti-tag antibody).[12]

-

Assay Procedure:

-

Dispense test compounds or standards into a 384-well plate.

-

Add the tagged PD-1 and PD-L1 proteins.

-

Add the pre-mixed HTRF detection reagents.[12]

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.[13]

-

Signal Detection: Read the HTRF signal on a compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).[13]

-

Data Analysis: The decrease in the HTRF signal in the presence of an inhibitor is used to calculate the IC50 value.[12]

Synthesis of Trifluoromethylated Benzonitriles

A common route for the synthesis of trifluoromethylated benzonitriles involves the cyanation of a corresponding trifluoromethylated aryl halide.

Representative Protocol for the Synthesis of 4-(Trifluoromethyl)benzonitrile:

-

Reaction Setup: In a reaction vessel, combine 4-chlorobenzotrifluoride, a cyanide source (e.g., potassium ferrocyanide), a palladium catalyst (e.g., palladium acetate), and a suitable ligand (e.g., 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) in a solvent such as DMF or DMAc.[14]

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 120 to 160°C for several hours.[14]

-

Work-up and Purification: After the reaction is complete, cool the mixture, and partition it between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield 4-(trifluoromethyl)benzonitrile.

Conclusion

Trifluoromethylated benzonitriles represent a privileged scaffold in medicinal chemistry, demonstrating a broad range of biological activities. Their potent anticancer properties, stemming from the inhibition of cell proliferation and modulation of key signaling pathways, have been extensively documented. Furthermore, their emerging roles as antimicrobial and insecticidal agents highlight the versatility of this chemical class. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on the trifluoromethylated benzonitrile core. The continued exploration of this promising molecular framework is poised to yield new and effective treatments for a variety of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dctd.cancer.gov [dctd.cancer.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. revvity.com [revvity.com]

- 13. benchchem.com [benchchem.com]

- 14. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Electron-Withdrawing Effects in 2-Chloro-6-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potent electron-withdrawing effects inherent in the molecular structure of 2-Chloro-6-(trifluoromethyl)benzonitrile. By dissecting its electronic properties, reactivity, and applications, this document serves as a critical resource for professionals engaged in medicinal chemistry, agrochemical synthesis, and materials science.

Core Electron-Withdrawing Properties

2-Chloro-6-(trifluoromethyl)benzonitrile is a highly electron-deficient aromatic compound due to the cumulative inductive and resonance effects of its substituents: the chloro, trifluoromethyl, and nitrile groups. These powerful electron-withdrawing groups synergistically reduce the electron density of the benzene ring, rendering it susceptible to nucleophilic attack and influencing its overall chemical behavior.

The chloro group primarily exerts a strong -I (negative inductive) effect due to its high electronegativity, withdrawing electron density through the sigma bond framework. The trifluoromethyl group is one of the most powerful electron-withdrawing groups, exhibiting a very strong -I effect. The nitrile group also contributes significantly to the electron deficiency of the ring through both a strong -I effect and a -M (negative mesomeric or resonance) effect, delocalizing pi-electrons away from the ring.

The ortho-substitution pattern of the chloro and trifluoromethyl groups flanking the nitrile functionality creates a sterically hindered and electronically unique environment. This arrangement enhances the electrophilicity of the carbon atoms in the aromatic ring, particularly those susceptible to nucleophilic aromatic substitution.

Quantitative Analysis of Electron-Withdrawing Effects

The electron-withdrawing nature of the substituents in 2-Chloro-6-(trifluoromethyl)benzonitrile can be quantified through various physicochemical parameters.

Hammett Substituent Constants

The Hammett equation provides a means to quantify the electronic effect of substituents on a reaction center. The substituent constants, sigma (σ), are a measure of the electron-donating or electron-withdrawing nature of a group.

| Substituent | σ_meta_ | σ_para_ |

| Chloro (Cl) | 0.37 | 0.23 |

| Trifluoromethyl (CF₃) | 0.43 | 0.54 |

| Cyano (CN) | 0.56 | 0.66 |

Note: These are general values and can vary slightly depending on the reaction and solvent.

The positive values for σ_meta_ and σ_para_ for all three substituents confirm their electron-withdrawing character. The trifluoromethyl and cyano groups are particularly strong electron-withdrawing groups, as indicated by their large positive σ values.

Acidity of Protonated Nitrile (pKa)

The basicity of the nitrile group is significantly reduced by the presence of the electron-withdrawing chloro and trifluoromethyl groups. Protonated nitriles are generally highly acidic, with the pKa of protonated benzonitrile being approximately -10.[1][2] The strongly electron-withdrawing substituents in 2-Chloro-6-(trifluoromethyl)benzonitrile are expected to further decrease the pKa of its protonated form, making it an even stronger acid and, consequently, the nitrile nitrogen an extremely weak base.

Spectroscopic Evidence

Infrared (IR) Spectroscopy: The position of the C≡N stretching vibration in the IR spectrum is sensitive to the electronic environment. Electron-withdrawing groups tend to increase the force constant of the C≡N bond, shifting its stretching frequency to a higher wavenumber. For benzonitrile, the C≡N stretch typically appears in the range of 2220-2240 cm⁻¹.[3][4] In 2-Chloro-6-(trifluoromethyl)benzonitrile, this peak is expected to be at the higher end of or even slightly above this range, reflecting the powerful electron-withdrawing influence of the chloro and trifluoromethyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The chemical shifts of the aromatic carbons in the ¹³C NMR spectrum are indicative of the electron density at each position. The strong electron-withdrawing groups will cause a downfield shift (higher ppm) for the aromatic carbons, particularly C2, C6, and the carbon of the nitrile group, compared to unsubstituted benzonitrile.

-

¹H NMR: The protons on the aromatic ring will also experience deshielding due to the reduced electron density, resulting in downfield chemical shifts in the ¹H NMR spectrum.

Reactivity and Mechanistic Pathways

The pronounced electron-deficient nature of the aromatic ring in 2-Chloro-6-(trifluoromethyl)benzonitrile dictates its reactivity, making it a valuable intermediate in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for this molecule is nucleophilic aromatic substitution (SNAr). The chloro group, being a good leaving group, is susceptible to displacement by a variety of nucleophiles. The strong electron-withdrawing trifluoromethyl and nitrile groups, particularly in the ortho and para positions relative to the leaving group, are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. This stabilization significantly lowers the activation energy for the substitution reaction.

Role in Drug and Agrochemical Synthesis

2-Chloro-6-(trifluoromethyl)benzonitrile and its analogs are key building blocks in the synthesis of various biologically active molecules, particularly in the agrochemical and pharmaceutical industries.[5][6] The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[7][8]

Precursor to Fipronil Analogues and GABA Receptor Inhibitors

One of the notable applications of structurally related phenylpyrazoles derived from intermediates like 2-Chloro-6-(trifluoromethyl)benzonitrile is in the synthesis of insecticides such as fipronil and its analogues.[9][10] Fipronil is a broad-spectrum insecticide that acts as a potent inhibitor of the γ-aminobutyric acid (GABA) receptor in the central nervous system of insects.[11][12]

The electron-withdrawing properties of the substituents on the phenyl ring are critical for the molecule's ability to bind to the GABA receptor and exert its inhibitory effect. The 2,6-disubstitution pattern with strong electron-withdrawing groups is a common feature in many potent phenylpyrazole insecticides.

Experimental Protocols

Synthesis of 2-Chloro-6-(trifluoromethyl)benzonitrile

A plausible and commonly employed method for the synthesis of 2-Chloro-6-(trifluoromethyl)benzonitrile is via a Sandmeyer reaction starting from 2-chloro-6-(trifluoromethyl)aniline.[3][13]

Materials:

-

2-Chloro-6-(trifluoromethyl)aniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Toluene

-

Ice

-

Sodium carbonate (Na₂CO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Diazotization:

-

Dissolve 2-chloro-6-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with toluene or dichloromethane.

-

Wash the organic layer with water and then with a dilute sodium carbonate solution to remove any acidic impurities.

-

Wash again with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure 2-Chloro-6-(trifluoromethyl)benzonitrile.

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be developed for the purity analysis of 2-Chloro-6-(trifluoromethyl)benzonitrile.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV scan of the compound (typically in the range of 220-280 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 25-30 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of a reference standard of 2-Chloro-6-(trifluoromethyl)benzonitrile of known purity in acetonitrile or a mixture of acetonitrile and water. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh a sample of the synthesized 2-Chloro-6-(trifluoromethyl)benzonitrile and dissolve it in the mobile phase to a known concentration.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using the calibration curve generated from the reference standards.

Conclusion

2-Chloro-6-(trifluoromethyl)benzonitrile is a molecule of significant interest due to the powerful combined electron-withdrawing effects of its chloro, trifluoromethyl, and nitrile substituents. These effects render the aromatic ring highly electron-deficient, making it a valuable synthon for nucleophilic aromatic substitution reactions. Its utility as a precursor in the synthesis of agrochemicals, such as fipronil analogues, and potentially in pharmaceuticals, underscores the importance of understanding its electronic properties and reactivity. This guide provides a foundational understanding for researchers and developers working with this and structurally related compounds.

References

- 1. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. agcchem.com [agcchem.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2009077853A1 - Process for the preparation of fipronil and analogues thereof - Google Patents [patents.google.com]

- 10. Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. lscollege.ac.in [lscollege.ac.in]

Reactivity of the Nitrile Group in 2-Chloro-6-(trifluoromethyl)benzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitrile group in 2-Chloro-6-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of both a chloro and a trifluoromethyl group on the aromatic ring significantly influences the electronic properties and reactivity of the nitrile moiety. This document details key transformations of the nitrile group, including hydrolysis, reduction, and potential reactions with organometallic reagents, supported by experimental protocols and quantitative data.

Hydrolysis of the Nitrile Group

The nitrile group of 2-Chloro-6-(trifluoromethyl)benzonitrile can be readily hydrolyzed to the corresponding primary amide, 2-Chloro-6-(trifluoromethyl)benzamide. This transformation is a crucial step in the synthesis of various biologically active molecules.

Base-Catalyzed Hydrolysis

Basic hydrolysis is an effective method for converting 2-Chloro-6-(trifluoromethyl)benzonitrile to 2-Chloro-6-(trifluoromethyl)benzamide. The reaction typically proceeds with high yield under elevated temperatures.

Table 1: Quantitative Data for Base-Catalyzed Hydrolysis [1]

| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield | Purity |

| 2-Chloro-6-(trifluoromethyl)benzonitrile (41.1g) | NaOH (24g) | Water (200mL) | 100 °C | 4h | 2-Chloro-6-(trifluoromethyl)benzamide (39.6g) | 88.8% | 96.8% |

| 2-Chloro-6-(trifluoromethyl)benzonitrile (41.1g) | NaOH (40g) | Water (200mL) | 100 °C | 4h | 2-Chloro-6-(trifluoromethyl)benzamide (39.7g) | 89.0% | 96.9% |

Experimental Protocol: Base-Catalyzed Hydrolysis[1]

-

Dissolve 24g of sodium hydroxide (NaOH) in 200mL of water in a suitable reaction vessel.

-

Add 41.1g of 2-Chloro-6-(trifluoromethyl)benzonitrile to the solution.

-

Heat the mixture to 100 °C with stirring.

-

Maintain the reaction at 100 °C for 4 hours. Monitor the reaction progress using HPLC to confirm the complete consumption of the starting material.

-

After the reaction is complete, cool the solution to room temperature.

-

A white solid will precipitate out of the solution.

-

Collect the solid product by suction filtration.

-

Dry the collected solid to obtain 2-Chloro-6-(trifluoromethyl)benzamide.

Caption: Workflow for the base-catalyzed hydrolysis of 2-Chloro-6-(trifluoromethyl)benzonitrile.

Reduction of the Nitrile Group

Catalytic Hydrogenation

A common and effective method for the reduction of aromatic nitriles is catalytic hydrogenation using reagents like Raney Nickel in the presence of a hydride source.

Table 2: General Conditions for Nitrile Reduction

| Substrate | Catalyst/Reducing Agent | Solvent | Temperature | Time | Product |

| Aromatic Nitrile | Raney Ni / KBH₄ | Dry Ethanol | 50 °C | 45 min | Primary Amine |

Proposed Experimental Protocol: Reduction to Benzylamine

This protocol is adapted from a general procedure for the reduction of aromatic nitriles and may require optimization for 2-Chloro-6-(trifluoromethyl)benzonitrile.

-

In a reaction flask, suspend Raney Nickel (approximately 10 mmol, moist weight) in dry ethanol (25 mL).

-

Add potassium borohydride (KBH₄) (40 mmol) to the suspension.

-

While stirring, add 2-Chloro-6-(trifluoromethyl)benzonitrile (10 mmol) to the mixture.

-

Heat the reaction mixture to 50 °C and stir vigorously for 45 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the catalyst.

-

Evaporate the organic solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-Chloro-6-(trifluoromethyl)benzylamine.

-

The crude product may be purified by distillation or column chromatography.

Caption: Proposed workflow for the reduction of 2-Chloro-6-(trifluoromethyl)benzonitrile.

Reaction with Organometallic Reagents

The electrophilic carbon of the nitrile group can undergo nucleophilic attack by organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine.

Grignard Reaction

The reaction of 2-Chloro-6-(trifluoromethyl)benzonitrile with a Grignard reagent (R-MgX) would be expected to yield a 2-chloro-6-(trifluoromethyl)phenyl ketone.

Table 3: General Protocol for Grignard Reaction with Nitriles

| Substrate | Reagent | Solvent | Reaction Steps | Product |

| Aromatic Nitrile | Grignard Reagent | Anhydrous Ether/THF | 1. Addition of Grignard Reagent 2. Acidic Workup | Ketone |

Proposed Experimental Protocol: Grignard Reaction

This is a general procedure and would require optimization for the specific substrate.

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of an alkyl or aryl halide in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux.

-

Addition to the Nitrile: Cool the solution of 2-Chloro-6-(trifluoromethyl)benzonitrile in anhydrous ether or THF in an ice bath. The prepared Grignard reagent is then added dropwise to the nitrile solution with continuous stirring.

-

Workup: After the addition is complete, the reaction is quenched by the slow addition of an acidic solution (e.g., aqueous HCl). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the crude ketone.

-

Purification: The crude product can be purified by column chromatography or distillation.

Caption: Proposed workflow for the Grignard reaction with 2-Chloro-6-(trifluoromethyl)benzonitrile.

Cycloaddition Reactions

While specific examples of cycloaddition reactions involving the nitrile group of 2-Chloro-6-(trifluoromethyl)benzonitrile are not readily found in the literature, the electron-withdrawing nature of the chloro and trifluoromethyl substituents is expected to activate the nitrile group towards certain cycloaddition reactions. For instance, [3+2] cycloadditions with 1,3-dipoles could be a potential route to synthesize five-membered heterocyclic rings. Further research in this area is warranted to explore the synthetic utility of such transformations.

Conclusion

The nitrile group of 2-Chloro-6-(trifluoromethyl)benzonitrile exhibits a versatile range of reactivity, making it a valuable functional group in organic synthesis. It can be efficiently hydrolyzed to the corresponding amide and reduced to the primary amine, providing key intermediates for the development of new chemical entities. Furthermore, its electrophilic character allows for the formation of carbon-carbon bonds through reactions with organometallic reagents. The exploration of its potential in cycloaddition reactions presents an exciting avenue for future research. The protocols and data presented in this guide offer a solid foundation for scientists and researchers working with this important building block.

References

Stability and Storage of 2-Chloro-6-(trifluoromethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-6-(trifluoromethyl)benzonitrile. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. This guide summarizes key stability data, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Physicochemical Properties and General Stability

2-Chloro-6-(trifluoromethyl)benzonitrile is a colorless to pale yellow liquid or solid with a melting point around 27-31 °C.[1] It is generally considered stable under recommended storage conditions.[2] The presence of the electron-withdrawing trifluoromethyl and nitrile groups on the aromatic ring influences its chemical reactivity and stability. The compound is insoluble in water but soluble in common organic solvents such as dichloromethane and toluene.[1]

Recommended Storage and Handling Conditions

To ensure the long-term stability of 2-Chloro-6-(trifluoromethyl)benzonitrile, it is imperative to adhere to the following storage and handling guidelines:

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[2] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store in a dry, well-ventilated area.[1][2] | Prevents moisture absorption and accumulation of potentially harmful vapors. |

| Container | Keep container tightly closed in a sealed, corrosion-resistant container.[1][2] | Prevents contamination and evaporation. |

| Light Exposure | Store away from light. | Although specific photostability data is limited, compounds with aromatic rings can be susceptible to photodegradation. |

| Incompatible Materials | Keep away from strong oxidizers, acids, and bases.[1] | Prevents chemical reactions that could lead to degradation of the compound. |

Potential Degradation Pathways

References

- 1. 2-Chloro-6-(Trifluoromethyl)Benzonitrile Manufacturer & Supplier in China | CAS 654-70-6 | High Quality Chemical Intermediate [nj-finechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. ijisrt.com [ijisrt.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. ijrpp.com [ijrpp.com]

- 6. pharmasm.com [pharmasm.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-6-(trifluoromethyl)benzonitrile from 2-chloro-6-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic route for the preparation of 2-Chloro-6-(trifluoromethyl)benzonitrile, a valuable building block in pharmaceutical and agrochemical research. The described methodology starts from the readily available 2-chloro-6-fluorotoluene and proceeds through a three-step sequence involving photochlorination, fluorination, and nucleophilic aromatic substitution.

Synthetic Pathway Overview

The synthesis of 2-Chloro-6-(trifluoromethyl)benzonitrile from 2-chloro-6-fluorotoluene is a multi-step process. The overall transformation is outlined below.

Caption: Synthetic route from 2-chloro-6-fluorotoluene to 2-Chloro-6-(trifluoromethyl)benzonitrile.

Step 1: Photochlorination of 2-chloro-6-fluorotoluene

The initial step involves the free-radical chlorination of the methyl group of 2-chloro-6-fluorotoluene to yield 2-chloro-6-fluorobenzotrichloride. This reaction is initiated by UV light.

Experimental Protocol

-

Apparatus Setup: A 500 mL four-necked glass reaction flask is equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. A tail gas absorption device for chlorine is also set up.

-

Charging the Reactor: The flask is charged with 250 g of 2-chloro-6-fluorotoluene.

-

Reaction Conditions: The reaction mixture is heated to 150-180 °C while being irradiated with a metal halide lamp.[1]

-

Chlorine Gas Introduction: Chlorine gas is bubbled through the reaction mixture.

-

Reaction Monitoring: The progress of the reaction is monitored by taking aliquots and analyzing them via gas chromatography (GC). The chlorination is continued until the desired conversion to 2-chloro-6-fluorobenzotrichloride is achieved. The formation of monochloro- and dichloro- intermediates will be observed.

-

Work-up: Once the reaction is complete, the chlorine gas flow is stopped, and the reaction flask is purged with nitrogen gas to remove any unreacted chlorine. The crude 2-chloro-6-fluorobenzotrichloride is used in the next step without further purification.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-chloro-6-fluorotoluene | [2] |

| Reagent | Chlorine gas | [2] |

| Temperature | 150-180 °C | [1] |

| Catalyst | UV light (metal halide lamp) | [1] |

| Product | 2-chloro-6-fluorobenzotrichloride |

Step 2: Fluorination of 2-chloro-6-fluorobenzotrichloride

The trichloromethyl group of 2-chloro-6-fluorobenzotrichloride is converted to a trifluoromethyl group using hydrogen fluoride (HF). This reaction is typically performed under pressure and may be catalyzed by a Lewis acid.

Experimental Protocol

-

Apparatus Setup: A pressure-resistant reactor suitable for handling hydrogen fluoride is used.

-

Charging the Reactor: The crude 2-chloro-6-fluorobenzotrichloride from the previous step is charged into the reactor.

-

Reagent Addition: Anhydrous hydrogen fluoride is carefully added to the reactor. A catalytic amount of a Lewis acid, such as antimony pentachloride (SbCl5), can be added to facilitate the reaction.

-

Reaction Conditions: The reactor is sealed and heated to a temperature sufficient to promote the chlorine-fluorine exchange. The reaction is typically carried out at elevated pressure.

-

Reaction Monitoring: The reaction progress can be monitored by analyzing samples for the disappearance of the starting material and the formation of the product.

-

Work-up: After the reaction is complete, the reactor is cooled, and the excess hydrogen fluoride is carefully vented. The crude product, 2-chloro-1-fluoro-6-(trifluoromethyl)benzene, is isolated and purified by distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-chloro-6-fluorobenzotrichloride | |

| Reagent | Hydrogen Fluoride (HF) | |

| Catalyst (optional) | Antimony pentachloride (SbCl5) | |

| Product | 2-chloro-1-fluoro-6-(trifluoromethyl)benzene |

Step 3: Cyanation of 2-chloro-1-fluoro-6-(trifluoromethyl)benzene

The final step is a nucleophilic aromatic substitution (SNA) where the fluorine atom of 2-chloro-1-fluoro-6-(trifluoromethyl)benzene is displaced by a cyanide group. The electron-withdrawing trifluoromethyl group activates the aromatic ring for this substitution.

Experimental Protocol

-

Apparatus Setup: A three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer is used.

-

Charging the Reactor: 2-chloro-1-fluoro-6-(trifluoromethyl)benzene and a suitable solvent such as dimethyl sulfoxide (DMSO) are added to the flask.

-

Reagent Addition: Potassium cyanide (KCN) is added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically in the range of 100-150 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and then poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to yield 2-Chloro-6-(trifluoromethyl)benzonitrile.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-chloro-1-fluoro-6-(trifluoromethyl)benzene | |

| Reagent | Potassium Cyanide (KCN) | |

| Solvent | Dimethyl Sulfoxide (DMSO) | |

| Temperature | 100-150 °C | |

| Product | 2-Chloro-6-(trifluoromethyl)benzonitrile | [3] |

| Yield | 87.2% (reported for a similar cyanation) | [3] |

| Purity | 97.8% (GC, reported for a similar cyanation) | [3] |

Experimental Workflow Diagram

Caption: Detailed workflow for the synthesis of 2-Chloro-6-(trifluoromethyl)benzonitrile.

References

The Role of 2-Chloro-6-(trifluoromethyl)benzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals